molecular formula C14H21NO2 B4995351 Ethyl 2-[ethyl(1-phenylethyl)amino]acetate

Ethyl 2-[ethyl(1-phenylethyl)amino]acetate

Cat. No.: B4995351
M. Wt: 235.32 g/mol
InChI Key: KOZZIUOGTQUPMY-UHFFFAOYSA-N
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Description

Ethyl 2-[ethyl(1-phenylethyl)amino]acetate is an organic compound with diverse applications in scientific research. It is known for its unique structure, which includes an ethyl group, a phenylethyl group, and an amino acetate moiety. This compound is used in various fields such as drug synthesis, organic chemistry, and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[ethyl(1-phenylethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with N-ethyl-1-phenylethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, solvent recovery systems can be employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[ethyl(1-phenylethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[ethyl(1-phenylethyl)amino]acetate is widely used in scientific research due to its versatile nature. Some of its applications include:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Pharmaceutical Studies: It is employed in the formulation and testing of new drugs.

Mechanism of Action

The mechanism by which Ethyl 2-[ethyl(1-phenylethyl)amino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(1R)-1-phenylethyl]glycinate
  • Ethyl acetate
  • Methyl butyrate
  • Ethyl benzoate

Uniqueness

Ethyl 2-[ethyl(1-phenylethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-[ethyl(1-phenylethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-15(11-14(16)17-5-2)12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZZIUOGTQUPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OCC)C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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